(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
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Description
(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O5S2 and its molecular weight is 477.53. The purity is usually 95%.
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Scientific Research Applications
Antifibrotic and Anticancer Applications
Thiazolidinone derivatives, through efficient synthesis methods, have shown significant antifibrotic activity without scavenging superoxide radicals, making them candidates for further testing against fibrotic diseases. Some compounds, such as those similar in structure to the specified molecule, demonstrated similar effects to Pirfenidone, a known antifibrotic agent, indicating their potential in treating diseases characterized by fibrosis (Kaminskyy et al., 2016).
Antimicrobial Activity
Research on thiazolidinone derivatives has also uncovered their potential as antimicrobial agents. For instance, rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, which share a common backbone with the compound , exhibited significant activity against mycobacteria, including Mycobacterium tuberculosis, suggesting these compounds could be effective in treating bacterial infections (Krátký et al., 2017).
Antioxidant Properties
The exploration of amidomethane sulfonyl-linked bis heterocycles, which includes structures akin to the specified compound, revealed compounds with excellent antioxidant activity. This activity surpasses that of standard antioxidants like Ascorbic acid, highlighting their potential in combating oxidative stress-related diseases (Talapuru et al., 2014).
Carbonic Anhydrase Inhibition
Arenesulfonyl-2-imidazolidinones, related to the specified compound through their sulfonamide groups, have been investigated as carbonic anhydrase inhibitors. These studies suggest potential applications in managing conditions like glaucoma, epilepsy, and altitude sickness, where carbonic anhydrase activity modulation is beneficial (Abdel-Aziz et al., 2015).
Immunomodulating Effects
Compounds with structures similar to "(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide" have shown immunomodulating effects. For instance, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide demonstrated the ability to modify the reactivity of lymphoid cells affected by tumor growth, enhancing the immune response to tumors and potentially aiding in cancer treatment (Wang et al., 2004).
Properties
IUPAC Name |
2-[(2E)-2-(4-fluorophenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-11-25-20(27)18(13-19(26)23-15-5-4-6-16(12-15)30-2)31-21(25)24-32(28,29)17-9-7-14(22)8-10-17/h3-10,12,18H,1,11,13H2,2H3,(H,23,26)/b24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXKYBIOOSDKX-DARPEHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)F)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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